molecular formula C11H21ClO3S B15327246 3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride

3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride

Cat. No.: B15327246
M. Wt: 268.80 g/mol
InChI Key: REXZDGNJSXEWNS-UHFFFAOYSA-N
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Description

3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride is an organic compound characterized by the presence of a cycloheptyloxy group, a methyl group, and a sulfonyl chloride group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Cycloheptyloxy)-2-methylpropane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{3-(Cycloheptyloxy)-2-methylpropane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols or thiols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cycloheptyloxy)-2-methylpropane-1-sulfonic acid
  • 3-(Cycloheptyloxy)-2-methylpropane-1-sulfonamide
  • 3-(Cycloheptyloxy)-2-methylpropane-1-sulfonate

Uniqueness

3-(Cycloheptyloxy)-2-methylpropane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

3-cycloheptyloxy-2-methylpropane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-10(9-16(12,13)14)8-15-11-6-4-2-3-5-7-11/h10-11H,2-9H2,1H3

InChI Key

REXZDGNJSXEWNS-UHFFFAOYSA-N

Canonical SMILES

CC(COC1CCCCCC1)CS(=O)(=O)Cl

Origin of Product

United States

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